molecular formula C7H15NO2 B13905666 3-(Dimethylamino)-3-methylbutanoicacid

3-(Dimethylamino)-3-methylbutanoicacid

Cat. No.: B13905666
M. Wt: 145.20 g/mol
InChI Key: PXLOIBADMRTCHS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3-methylbutanoicacid is an organic compound that features a dimethylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-methylbutanoicacid typically involves the reaction of dimethylamine with a suitable precursor, such as a butanoic acid derivative. One common method involves the reaction of dimethylamine with a butanoic acid chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-methylbutanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(Dimethylamino)-3-methylbutanoicacid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3-methylbutanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • 3-(Dimethylamino)-1-arylpropenones
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Uniqueness

3-(Dimethylamino)-3-methylbutanoicacid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(dimethylamino)-3-methylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-7(2,8(3)4)5-6(9)10/h5H2,1-4H3,(H,9,10)

InChI Key

PXLOIBADMRTCHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)N(C)C

Origin of Product

United States

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